
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is a synthetic compound derived from glycerol and linoleic acid It is characterized by the presence of an isopropylidene group at the 2,3-positions of the glycerol backbone, which provides stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically involves the esterification of glycerol with linoleic acid, followed by the protection of the 2,3-hydroxyl groups with an isopropylidene group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The protection step may involve the use of acetone and an acid catalyst to form the isopropylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and protection reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The linoleoyl group can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in lipid metabolism and as a model compound for studying lipid-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids. Its antioxidant properties may also play a role in protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Linoleoyl-2,3-isopropylidene-glycerol: Lacks the (S)-configuration, which may affect its biological activity.
1-Linoleoyl-2,3-diacetyl-glycerol: Contains acetyl groups instead of isopropylidene groups, leading to different chemical properties.
1-Linoleoyl-2,3-dimethyl-glycerol: Contains methyl groups, which may influence its reactivity and stability.
Uniqueness
(S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol is unique due to its specific stereochemistry and the presence of the isopropylidene group, which provides stability and distinct chemical properties. These features make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H42O4 |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-/t22-/m1/s1 |
Clé InChI |
OGLQRMONVRWDKV-ACHLGWJNSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]1COC(O1)(C)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
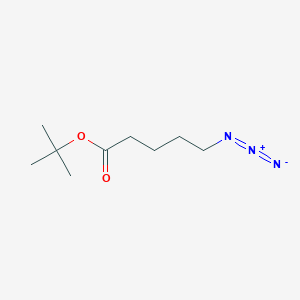

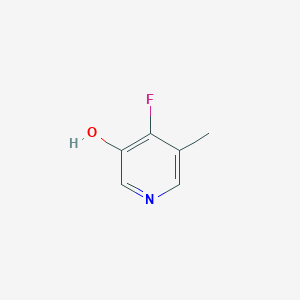
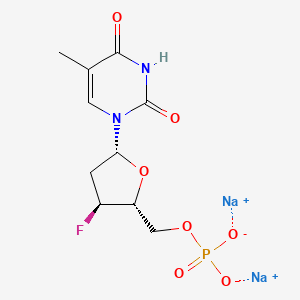
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)

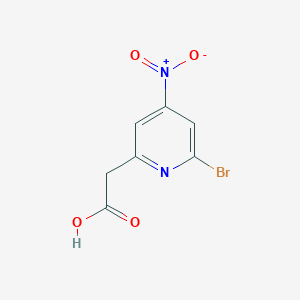
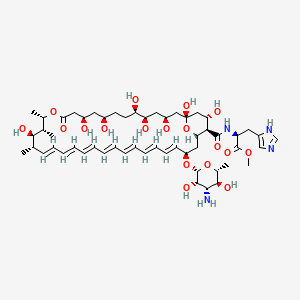
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
